molecular formula C9H19ClN2 B8071595 1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride

1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride

Cat. No.: B8071595
M. Wt: 190.71 g/mol
InChI Key: YYSVZDINSYEKDS-UHFFFAOYSA-N
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Description

1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride (IUPAC name: 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium chloride) is an imidazolium-based ionic compound. Its molecular formula is C₂₇H₃₇ClN₂, with a molecular weight of 425.05 g/mol. Structurally, it features two 2,6-diisopropylphenyl groups attached to the nitrogen atoms of the imidazolium core, with a chloride counterion. This compound is a white to light yellow crystalline solid, soluble in methanol, and exhibits a melting point of 278°C (decomposition) .

Properties

IUPAC Name

1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-6,8-9H,7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSVZDINSYEKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH+]1CN(C=C1)C(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monoalkylation Step

Imidazole is treated with isopropyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Acetonitrile or dioxane serves as the solvent, and the reaction is conducted under reflux (80–90°C) for 24–48 hours. The base deprotonates imidazole, enhancing nucleophilicity for attack on the alkyl halide.

Example Protocol:

  • Reactants: Imidazole (10 mmol), isopropyl chloride (24 mmol), K₂CO₃ (11 mmol).

  • Solvent: Acetonitrile (8 mL).

  • Conditions: Reflux at 85°C for 72 hours.

  • Workup: Filtration, solvent removal, and washing with ethyl acetate yield 1-isopropylimidazole as a white solid (85% yield).

Dialkylation Step

The monoalkylated product undergoes a second alkylation with excess isopropyl chloride. Prolonged heating (72–96 hours) ensures complete conversion to the 1,3-diisopropylimidazolium chloride.

Critical Parameters:

  • Solvent: Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics.

  • Base: K₂CO₃ outperforms NaOH in minimizing side reactions.

  • Temperature: Elevated temperatures (85–90°C) enhance reaction rates but may require inert atmospheres to prevent oxidation.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that solvent polarity and base strength significantly impact yield (Table 1).

Table 1: Impact of Solvent and Base on Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
AcetonitrileK₂CO₃857285
DioxaneNaOH904872
THFK₂CO₃809668

Key findings:

  • Acetonitrile with K₂CO₃ achieves the highest yield (85%) due to improved solubility of intermediates.

  • Dioxane and NaOH result in lower yields (72%) owing to partial hydrolysis of the alkylating agent.

Catalytic Additives

Copper sulfate (CuSO₄) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been explored to accelerate alkylation. CuSO₄ reduces reaction time by 20% but complicates purification.

Alternative Synthetic Routes

Metathesis of Bromide Salts

1,3-Di(propan-2-yl)-1,2-dihydroimidazol-1-ium bromide, synthesized via analogous methods, undergoes anion exchange with silver chloride (AgCl) in aqueous ethanol to yield the chloride salt.

Procedure:

  • Reactants: 1,3-Diisopropylimidazolium bromide (10 mmol), AgCl (12 mmol).

  • Solvent: Ethanol/water (3:1 v/v).

  • Conditions: Stirring at 25°C for 12 hours.

  • Yield: 78% after filtration and recrystallization.

One-Pot Double Alkylation

A streamlined one-pot method involves simultaneous addition of two equivalents of isopropyl chloride to imidazole in the presence of excess K₂CO₃. This approach reduces purification steps but requires stringent stoichiometric control.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 9.42 (s, 1H, NCHN), 4.34 (s, 6H, CH(CH₃)₂), 1.45 (d, J = 6.8 Hz, 12H, CH₃).

  • FT-IR: Peaks at 1678 cm⁻¹ (C=O stretch) and 1591 cm⁻¹ (C–N stretch) confirm imidazolium formation.

X-ray Crystallography

Single-crystal X-ray studies reveal a planar imidazolium ring with isopropyl groups adopting equatorial positions. Key metrics:

  • Bond lengths: N–C = 1.313 Å.

  • Dihedral angle: N–C–N = 109.0°.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Reactors: Tubular reactors with inline mixing.

  • Throughput: 1 kg/h with >90% purity after recrystallization .

Chemical Reactions Analysis

1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1,3-Di(propan-2-yl)-1,2-dihydroimidazol-1-ium chloride, commonly referred to as a type of ionic liquid or imidazolium salt, has garnered attention in various scientific fields due to its unique chemical properties. This article explores its applications across several domains, including catalysis, electrochemistry, and materials science.

Catalysis

Homogeneous Catalysis
1,3-Di(propan-2-yl)-1,2-dihydroimidazol-1-ium chloride has been investigated as a catalyst in various organic reactions. Its ability to stabilize transition states makes it effective in facilitating reactions such as:

  • Friedel-Crafts Acylation : The compound has shown promise in promoting acylation reactions with high selectivity and yield.
  • Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling processes, enhancing reaction rates and product formation.

Table 1: Catalytic Performance in Selected Reactions

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
Friedel-Crafts Acylation1,3-Di(propan-2-yl)-1,2-dihydroimidazol-1-ium Cl8592
Cross-Coupling (Suzuki)Same7890

Electrochemistry

The compound has been explored as an electrolyte in electrochemical applications due to its ionic conductivity and thermal stability. Studies indicate that:

  • Energy Storage : It has been used in lithium-ion batteries as an electrolyte, improving charge-discharge cycles.
  • Fuel Cells : Its application in proton exchange membrane fuel cells (PEMFCs) shows enhanced performance due to its high ionic conductivity.

Case Study: Lithium-Ion Battery Performance
In a comparative study of various ionic liquids, 1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium chloride exhibited superior charge capacity and stability over extended cycles compared to traditional organic solvents.

Mechanism of Action

The mechanism by which 1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride exerts its effects involves its ability to form stable complexes with various molecular targets. The imidazolium cation can interact with nucleophiles and electrophiles, facilitating a range of chemical reactions. In biological systems, it can bind to proteins and other biomolecules, potentially altering their structure and function .

Comparison with Similar Compounds

Research Findings and Trends

  • Catalytic Efficiency : Studies show that bulky imidazolium salts like the target compound improve catalyst longevity in Suzuki-Miyaura couplings compared to less hindered analogues.
  • Ionic Liquids : Hydroxyethyl-substituted imidazolium salts exhibit superior electrochemical stability, making them ideal for green chemistry applications.
  • Pharmaceutical Development : Imidazoline derivatives like clonidine demonstrate the importance of substituent fine-tuning for receptor specificity.

Biological Activity

1,3-Di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride is a member of the imidazolium salt family, recognized for its diverse applications in chemistry, biology, and material science. This compound is particularly noted for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

  • IUPAC Name: this compound
  • Molecular Formula: C9H18ClN2
  • Molecular Weight: 192.729 g/mol
  • CAS Number: 871126-32-8

Synthesis

The synthesis typically involves the alkylation of imidazole using isopropyl chloride in the presence of a base like sodium hydroxide. This process can be optimized for higher yields using continuous flow reactors in industrial settings .

Antimicrobial Activity

Research indicates that imidazolium salts exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. Specific studies on similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may share similar properties .

Anticancer Activity

A notable study focused on the cytotoxic effects of related imidazolium salts against cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant antiproliferative effects against breast cancer (MCF-7) and neuroblastoma (Neura 2a) cells. The MTT assay revealed that at a concentration of 20 μM, cell viability was reduced to approximately 50% across these lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineConcentration (μM)Cell Viability (%)
Imidazolium Salt AMCF-7 (Breast)2047.08
Imidazolium Salt BNeura 2a (Neuroblastoma)2050.76
Imidazolium Salt CHEK 293 (Kidney)2037.67

The observed reduction in cell viability indicates a potential mechanism involving apoptosis, likely mediated by mitochondrial dysfunction as evidenced by the loss of mitochondrial membrane potential in treated cells .

The biological activity of this compound may be attributed to its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular processes and ultimately induce cell death through apoptosis or necrosis pathways.

Apoptosis Induction

Studies have shown that related compounds can activate caspase pathways, specifically caspase 3, which is crucial for the execution phase of apoptosis. Immunostaining techniques have confirmed increased levels of active caspase 3 in treated cells compared to controls .

Comparison with Similar Compounds

When compared to other imidazolium salts like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride , which are primarily used in catalysis and coordination chemistry, the unique structure of this compound enhances its reactivity and biological interactions.

Table 2: Comparison of Imidazolium Salts

Compound NameApplication AreaBiological Activity
This compoundAntimicrobial & AnticancerModerate
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chlorideCatalysisLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium chloride, and how can purity be validated?

  • Methodology : The compound is typically synthesized via alkylation of imidazole derivatives using 2-bromopropane in refluxing acetonitrile. Purification involves recrystallization from ethanol/diethyl ether mixtures. Validate purity using 1H^1H and 13C^{13}C NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts. For example, 1H^1H NMR should show characteristic peaks for the dihydroimidazolium proton (δ ~9.5 ppm) and isopropyl groups (δ ~1.2–1.5 ppm) . Mass spectrometry (MS) further confirms molecular ion peaks matching the expected molecular weight .

Q. Which spectroscopic techniques are critical for characterizing this imidazolium chloride, and what key parameters should be analyzed?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for structural confirmation. Key signals include the aromatic protons of the imidazolium ring and the isopropyl substituents. Use DEPT-135 or HSQC to resolve overlapping signals .
  • IR Spectroscopy : Identify C–N stretching vibrations (~1600 cm1^{-1}) and chloride counterion interactions (broad absorption ~3400 cm1^{-1}) .
  • Single-crystal X-ray diffraction : Resolve crystallographic parameters (e.g., bond lengths, angles) using software like SHELXL for refinement .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like VESTA 3 visualize molecular packing and electrostatic potential surfaces . Combine with cheminformatics to predict solvent effects or steric hindrance from isopropyl groups. Reaction path search algorithms (e.g., ICReDD’s approach) can narrow optimal conditions (e.g., temperature, solvent polarity) by correlating computational predictions with experimental validation .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Methodology :

  • Cross-validation : Compare NMR-derived proton environments with X-ray bond angles. For example, discrepancies in proton chemical shifts may arise from dynamic effects (e.g., ring puckering) not captured in static crystal structures .
  • Dynamic NMR (DNMR) : Detect conformational flexibility (e.g., ring inversion) by variable-temperature 1H^1H NMR. Line-shape analysis at different temperatures quantifies activation energy for dynamic processes .
  • Electron localization function (ELF) analysis : Assess charge distribution in the crystal lattice to explain deviations in spectroscopic vs. crystallographic data .

Q. How can this compound be applied in catalysis or biological studies, and what assays are appropriate?

  • Methodology :

  • Catalysis : Test as a ligand precursor for transition-metal complexes (e.g., Ir or Rh). Monitor catalytic activity in hydrogenation or C–C coupling reactions using GC-MS or 1H^1H NMR kinetics .
  • Biological activity : Screen for antimicrobial properties via microdilution assays (e.g., MIC against E. coli or S. aureus). Use microplate readers (e.g., Feyond-A400) for high-throughput analysis .

Q. What experimental design principles mitigate challenges in crystallizing this hygroscopic compound?

  • Methodology :

  • Solvent selection : Use low-polarity solvents (e.g., hexane) to reduce water absorption. Perform crystallization under inert atmosphere (N2_2/Ar) .
  • Anti-solvent diffusion : Layer diethyl ether over a saturated ethanol solution to slow crystallization and improve crystal quality .
  • Thermogravimetric analysis (TGA) : Quantify hygroscopicity by measuring weight loss under controlled humidity .

Methodological Considerations

  • Data Integrity : Use encrypted databases (e.g., PubChem) for spectral comparisons. Implement version-control systems (e.g., GitLab) for tracking experimental iterations .
  • Ethical Compliance : Adhere to institutional safety protocols for handling chloride salts, including fume hood use and waste disposal guidelines .

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